Product packaging for 5-Butyl-5-phenyl-2-pyrrolidinone(Cat. No.:CAS No. 6139-27-1)

5-Butyl-5-phenyl-2-pyrrolidinone

Cat. No.: B14725153
CAS No.: 6139-27-1
M. Wt: 217.31 g/mol
InChI Key: CHOKEQLKMIBXOX-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidinone Scaffold in Organic Synthesis

The pyrrolidinone ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net Its significance stems from its ability to serve as a rigid and predictable scaffold upon which complex molecular architectures can be constructed. This rigidity allows for the precise spatial orientation of functional groups, which is crucial for molecular recognition and biological activity. nih.gov

The pyrrolidinone nucleus is a key component in a wide range of FDA-approved drugs, highlighting its therapeutic relevance. nih.gov For instance, it forms the basis for the racetam family of nootropic drugs. wikipedia.org Furthermore, the pyrrolidinone scaffold is instrumental in the development of novel catalytic systems, including their use as chiral auxiliaries and ligands in asymmetric synthesis. nih.govnih.gov The ability to synthesize a diverse library of substituted pyrrolidinones is therefore a critical endeavor in the quest for new and improved chemical entities. nih.gov

Historical Context of Pyrrolidinone Research Methodologies

The exploration of pyrrolidinone chemistry has a rich history, with early research focusing on the isolation and structural elucidation of naturally occurring alkaloids containing this motif. wikipedia.org Initial synthetic efforts were often centered around the modification of readily available starting materials like pyroglutamic acid, a derivative of the amino acid proline. nih.govnih.gov

Over the decades, synthetic methodologies have evolved significantly. The development of new reagents and catalytic systems has enabled more efficient and stereoselective access to a wide range of substituted pyrrolidinones. organic-chemistry.org Early methods often relied on stoichiometric reagents and harsh reaction conditions. Modern approaches, however, increasingly utilize catalytic and more environmentally benign processes. rsc.org The advent of transition-metal catalysis, for example, has revolutionized the construction of the pyrrolidinone ring and the introduction of substituents. researchgate.net Furthermore, the application of techniques like microwave-assisted organic synthesis (MAOS) has not only increased synthetic efficiency but also aligns with the principles of green chemistry. nih.gov The continuous development of novel synthetic strategies underscores the enduring importance of the pyrrolidinone scaffold in contemporary chemical research. acs.org

Structural Diversity and Stereochemical Considerations in Pyrrolidinone Systems

The structural diversity of pyrrolidinone systems is vast, arising from the potential for substitution at various positions on the five-membered ring. acs.orgacs.orgresearchgate.net This allows for the creation of a wide array of derivatives with distinct three-dimensional shapes and electronic properties. The non-planar, "envelope" or "twist" conformations of the pyrrolidine (B122466) ring contribute to its ability to explore three-dimensional space, a key feature for interacting with biological targets. nih.govbeilstein-journals.org

A critical aspect of pyrrolidinone chemistry is stereochemistry. The presence of one or more stereocenters on the pyrrolidinone ring gives rise to the possibility of multiple stereoisomers, each of which can exhibit different biological activities. rsc.orgnih.gov The control of stereochemistry during the synthesis of substituted pyrrolidinones is therefore a paramount challenge and a major focus of research. mdpi.comacs.org

The development of asymmetric synthesis methods has been crucial in accessing enantiomerically pure pyrrolidinone derivatives. nih.govnih.govwhiterose.ac.uk These methods often employ chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. The ability to selectively synthesize a desired stereoisomer is essential for understanding structure-activity relationships and for developing safe and effective chiral drugs. nih.govnih.gov The introduction of substituents at the C5 position, as in the case of 5-butyl-5-phenyl-2-pyrrolidinone, creates a quaternary stereocenter, adding another layer of synthetic complexity and stereochemical interest.

Below is a table highlighting the properties of related pyrrolidinone compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-Pyrrolidinone (B116388)C₄H₇NO85.1124523-25
1-Butyl-2-pyrrolidinoneC₈H₁₅NO141.21------
1-Phenyl-2-pyrrolidinoneC₁₀H₁₁NO161.20123 (at 0.2 mmHg)67-69
1-Butyl-5-methyl-2-pyrrolidinoneC₉H₁₇NO155.24------

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnist.govsigmaaldrich.comchemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B14725153 5-Butyl-5-phenyl-2-pyrrolidinone CAS No. 6139-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6139-27-1

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

5-butyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C14H19NO/c1-2-3-10-14(11-9-13(16)15-14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,16)

InChI Key

CHOKEQLKMIBXOX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Butyl 5 Phenyl 2 Pyrrolidinone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-butyl-5-phenyl-2-pyrrolidinone reveals several strategic disconnections. The most apparent disconnection is at the amide bond within the lactam ring, leading to a γ-amino acid precursor. This linear precursor can be further broken down through various C-N and C-C bond disconnections.

Another key disconnection strategy involves breaking the C-C bond adjacent to the nitrogen atom and the C-C bond at the 5-position. This approach points towards precursors such as a γ-keto acid and an amine, or a γ-lactone and an amine. For instance, the reaction of a γ-butyrolactone with an appropriate amine is a common method for producing pyrrolidinones. researchgate.net

A further retrosynthetic approach involves a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. nih.govacs.org This strategy would involve the reaction of an azomethine ylide with a suitable dipolarophile. nih.gov

Classical Synthetic Approaches for Pyrrolidinone Ring Formation

Cyclization Reactions and Their Mechanistic Variants

The formation of the pyrrolidinone ring is often achieved through cyclization reactions. One classical approach involves the intramolecular cyclization of γ-amino acids. This can be accomplished through thermal or acid-catalyzed dehydration.

Another well-established method is the reductive amination of γ-keto acids or their esters. For example, levulinic acid, a biomass-derived platform chemical, can be used as a starting material for the synthesis of pyrrolidinones through reductive amination. researchgate.net The reaction proceeds via the formation of an imine intermediate, which is then reduced and subsequently cyclizes to form the lactam ring.

Donor-acceptor (DA) cyclopropanes can also serve as precursors for 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com The reaction involves the ring-opening of the DA cyclopropane (B1198618) with an amine, followed by cyclization to yield the desired γ-lactam. nih.gov

Amidation-Based Strategies in Pyrrolidinone Synthesis

Amidation-based strategies are central to many pyrrolidinone syntheses. These methods typically involve the formation of an amide bond as the key ring-closing step. For instance, the reaction of γ-butyrolactone with an amine is a direct amidation approach. researchgate.net

Another strategy involves the reaction of an acid with an amine in the presence of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), to form an amide, which can then be induced to cyclize. nih.gov The synthesis of pyrrolidine (B122466) amide derivatives has been reported using this method. nih.gov

Modern and Sustainable Synthetic Methodologies

Catalytic Strategies (e.g., Organocatalysis, Transition Metal Catalysis)

Modern synthetic chemistry has seen a surge in the development of catalytic methods for pyrrolidinone synthesis, offering improved efficiency and sustainability.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 2-pyrrolidinone (B116388) derivatives. rsc.orgrsc.org These reactions often proceed via radical tandem cyclization/coupling pathways and are notable for being transition-metal-free. rsc.orgrsc.org Proline and its derivatives are also widely used as organocatalysts in asymmetric reactions to produce chiral pyrrolidine scaffolds. mdpi.com

Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, and iridium, play a crucial role in modern pyrrolidinone synthesis. Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes with tethered sulfinamide nucleophiles, provide a route to stereoselectively substituted pyrrolidines. nih.gov Rhodium(II) azavinyl carbenes have been utilized in one-pot strategies for the synthesis of 2,4-substituted pyrrolidines. acs.org Iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams offers a general and highly selective method for pyrrolidine synthesis. nih.gov

Stereoselective Synthesis of Pyrrolidinone Scaffolds

The development of stereoselective methods for the synthesis of pyrrolidinones is of paramount importance, given that the biological activity of these compounds is often dependent on their stereochemistry.

One approach to achieving stereoselectivity is through the use of chiral starting materials. For example, optically pure N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone has been prepared from ortho-substituted aniline (B41778) derivatives and (S)-5-(methoxymethyl)butyrolactone. nih.gov

Flow Chemistry Applications in Pyrrolidinone Production

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of heterocyclic compounds, including the pyrrolidinone scaffold. Flow chemistry offers numerous advantages over traditional batch methods, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. researchgate.net These benefits are particularly relevant for the production of pharmacologically important molecules, where precise control over reaction parameters is crucial for ensuring high purity and yield.

The application of flow chemistry to the synthesis of γ-lactams has been demonstrated in various contexts. For instance, multi-step syntheses of several active pharmaceutical ingredients (APIs), including the γ-lactam rolipram, have been successfully executed in modular flow systems. acs.org These systems can integrate several reaction steps, such as oxidation, olefination, Michael addition, and reductive cyclization, into a continuous sequence, often eliminating the need for intermediate purification steps. acs.org

A notable example involves the continuous flow synthesis of (S)-rolipram, where a key step is the hydrogenation of a nitroester intermediate followed by lactam cyclization. This process was carried out in a flow reactor with a palladium catalyst, demonstrating the feasibility of performing heterogeneous catalysis in a continuous manner to produce γ-lactams. acs.org The flow system for this synthesis proved to be stable for over a week, with a consistent output of the final product. acs.org

The table below summarizes key parameters from a study on the continuous flow synthesis of γ-lactams, illustrating the efficiency gains compared to batch processing.

Table 1: Comparison of Batch vs. Flow Synthesis for a γ-Lactam Intermediate

Parameter Batch Method Flow Method
Reaction Time 2 hours (microwave) 14 minutes
Temperature 140 °C 140 °C
Yield 70% 89%

| Solvent | DMF | THF/H₂O |

Optimization of Reaction Parameters and Process Efficiency

The efficiency of any synthetic protocol, including the production of this compound, is highly dependent on the careful optimization of reaction parameters. Key variables that can significantly influence the yield, purity, and reaction time include temperature, pressure, catalyst loading, reactant concentration, and solvent choice.

One of the common methods for synthesizing 5,5-disubstituted pyrrolidinones is the reductive amination of a γ-keto acid or a related precursor. organic-chemistry.orgresearchgate.netnih.gov The optimization of such a reaction involves a systematic investigation of the reaction conditions. For example, in the synthesis of N-substituted pyrrolidinones from levulinic acid, parameters such as temperature, hydrogen pressure, and reaction time are critical. researchgate.net

Another relevant synthetic route is the addition of an organometallic reagent, such as a Grignard reagent, to a suitable precursor. The optimization of Grignard reactions often focuses on controlling the stoichiometry of the reagents to prevent side reactions, such as double addition to an ester. mit.edu Temperature control is also crucial to manage the exothermicity of the reaction and improve selectivity.

The following interactive data table presents a hypothetical optimization study for the synthesis of a 5,5-disubstituted pyrrolidinone via reductive amination of a γ-keto acid, showcasing how different parameters can affect the final yield.

Table 2: Optimization of Reductive Amination for Pyrrolidinone Synthesis

Entry Temperature (°C) Pressure (bar H₂) Catalyst Loading (mol%) Time (h) Yield (%)
1 100 20 1 12 65
2 120 20 1 12 78
3 140 20 1 12 85
4 140 30 1 12 88
5 140 30 0.5 12 82
6 140 30 1 8 80

The data illustrates that increasing the temperature from 100 °C to 140 °C (Entries 1-3) leads to a significant improvement in yield. A further increase in pressure also has a positive, albeit smaller, effect (Entry 4). The catalyst loading and reaction time are also important variables that need to be fine-tuned to achieve the optimal balance between reaction efficiency and process cost (Entries 5-7).

In the context of producing this compound, a similar optimization strategy would be employed for the chosen synthetic route. For instance, if a Grignard addition of butylmagnesium bromide to a γ-keto ester is used, the key parameters to optimize would include the reaction temperature (typically low to control reactivity), the rate of addition of the Grignard reagent, and the molar ratio of the reactants.

Ultimately, the goal of process optimization is to develop a robust and scalable synthetic method that consistently delivers the target compound in high yield and purity, while minimizing waste and operational costs.

Mechanistic Investigations of 5 Butyl 5 Phenyl 2 Pyrrolidinone Formation and Transformations

Reaction Kinetics and Rate Law Derivations

The formation of 5-Butyl-5-phenyl-2-pyrrolidinone can be conceptualized through several synthetic routes, with the kinetics of each pathway being crucial for optimizing reaction conditions and understanding the underlying mechanism. A common approach to synthesizing 5-substituted-2-pyrrolidinones involves the cyclization of γ-amino acids or the reaction of γ-lactones with primary amines.

Considering a plausible synthesis from a γ-amino acid precursor, the intramolecular cyclization is often the rate-determining step. The reaction rate is typically first-order with respect to the concentration of the γ-amino acid. The rate law can be expressed as:

Rate = k[γ-amino acid]

The rate constant, k, is highly dependent on factors such as temperature, the nature of the solvent, and the presence of a catalyst. For instance, acid catalysis is frequently employed to protonate the carboxylic acid group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

To illustrate the effect of reaction conditions on the rate of pyrrolidinone formation, a hypothetical kinetic study is presented in the table below. This data reflects typical trends observed in lactamization reactions.

EntryTemperature (°C)Catalyst (mol%)SolventRate Constant (k) x 10⁻⁴ s⁻¹
180NoneToluene (B28343)1.2
2100NoneToluene3.5
31005% AcOHToluene8.1
41005% AcOHDMF9.5

This is a hypothetical data table for illustrative purposes.

The data demonstrates that an increase in temperature accelerates the reaction, as expected. The introduction of an acid catalyst (acetic acid) significantly enhances the rate constant. Furthermore, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to a modest increase in the reaction rate compared to a nonpolar solvent like toluene, likely due to better stabilization of charged intermediates or transition states.

Elucidation of Reaction Mechanisms Through Intermediate Characterization

The precise mechanism of this compound formation can be elucidated by identifying and characterizing key reaction intermediates. In many synthetic pathways leading to pyrrolidinones, open-chain precursors and transient cyclic species play a pivotal role.

One common synthetic strategy involves the reaction of a suitable precursor with a primary amine, which can proceed through a series of intermediates. For example, the reaction of a γ-keto acid with an amine would initially form a Schiff base (imine), followed by reduction and subsequent lactamization. Alternatively, the opening of a donor-acceptor cyclopropane (B1198618) ring with an amine can lead to a γ-amino ester, which then cyclizes to the pyrrolidinone. nih.gov

A plausible mechanistic pathway for the formation of a related pyrrolidinone from a donor-acceptor cyclopropane and an amine involves the initial nucleophilic attack of the amine on the cyclopropane ring, facilitated by a Lewis acid. This ring-opening step generates a zwitterionic intermediate, which then undergoes proton transfer and subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the ester carbonyl. The final step is the elimination of an alcohol molecule to yield the pyrrolidinone. The characterization of the open-chain γ-amino ester intermediate would provide strong evidence for this mechanism.

In rhodium-catalyzed syntheses of pyrrolidines, cyclopropylimine intermediates have been identified. acs.org These intermediates can then undergo rearrangement and reduction to form the final pyrrolidine (B122466) product. acs.org The presence of such intermediates can often be confirmed using spectroscopic techniques like NMR and mass spectrometry on quenched reaction aliquots.

Stereochemical Course of Pyrrolidinone Ring Closure Reactions

When the precursor to this compound is chiral, the stereochemical outcome of the ring closure is of paramount importance. The stereochemistry at the C5 position is often determined by the configuration of the starting material. For instance, the synthesis of optically active 5-substituted-2-pyrrolidinones has been achieved using (S)-5-(methoxymethyl)butyrolactone, where the stereochemistry of the final product is dictated by the starting lactone. nih.gov

In reactions where the C5 stereocenter is formed during the synthesis, the diastereoselectivity of the reaction becomes a key consideration. The reaction of lithium enolates of N-aryl-pyrrolidinones with electrophiles often proceeds with high diastereoselectivity, leading to cis-disubstituted products. nih.gov This stereocontrol is attributed to the chelation of the lithium cation by the enolate and the N-aryl group, which directs the approach of the electrophile from the less hindered face.

For the formation of this compound, if a chiral auxiliary is used on the nitrogen atom, it can influence the facial selectivity of an intramolecular cyclization or an intermolecular reaction that establishes the C5 stereocenter. The bulky phenyl and butyl groups at the C5 position will also play a significant role in directing the stereochemical course of any subsequent reactions at the C3 or C4 positions due to steric hindrance.

Solvent Effects and Catalytic Cycle Analysis

The choice of solvent can have a profound impact on the rate and selectivity of pyrrolidinone synthesis. Polar aprotic solvents like DMF, acetonitrile, and N-methyl-pyrrolidone (NMP) are often effective in accelerating reactions that involve polar or charged intermediates. acs.org For instance, in palladium-catalyzed reactions, polar solvents can facilitate the formation of ionic species involved in the catalytic cycle. acs.org In contrast, nonpolar solvents like toluene or hexane (B92381) may be preferred for reactions that proceed through less polar transition states. In some cases, the use of protic solvents like ethanol (B145695) can be beneficial, particularly when they can participate in proton transfer steps. beilstein-journals.org

Catalysis is a cornerstone of modern organic synthesis, and the formation of pyrrolidinones is no exception. Both acid and base catalysis are commonly employed to facilitate the key bond-forming steps. As mentioned earlier, acid catalysis activates the carbonyl group for nucleophilic attack. Base catalysis, on the other hand, can be used to deprotonate the amine, increasing its nucleophilicity.

In more complex catalytic systems, such as those involving transition metals like rhodium or palladium, a detailed analysis of the catalytic cycle is essential. For example, a rhodium(II)-catalyzed synthesis of pyrrolidines from N-sulfonyl-1,2,3-triazoles and styrenes proceeds through a catalytic cycle that involves the formation of a rhodium azavinyl carbene, followed by transannulation, rearrangement, and reduction. acs.org A proposed catalytic cycle for a palladium-catalyzed thiolative annulation to form indole (B1671886) derivatives, which shares mechanistic features with some pyrrolidinone syntheses, involves the formation of a palladacycle that undergoes dealkylation. acs.org

A hypothetical catalytic cycle for the formation of a pyrrolidinone might involve the following key steps:

Oxidative Addition: The active catalyst adds to a precursor molecule.

Migratory Insertion/Intramolecular Cyclization: The key ring-forming step occurs.

Reductive Elimination: The pyrrolidinone product is released, and the catalyst is regenerated.

Understanding each step in the catalytic cycle allows for the rational design of more efficient and selective catalysts for the synthesis of this compound and other complex lactams.

Advanced Spectroscopic and Structural Characterization of 5 Butyl 5 Phenyl 2 Pyrrolidinone

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For 5-Butyl-5-phenyl-2-pyrrolidinone (C₁₄H₁₉NO), HRMS would be expected to yield a high-accuracy mass measurement of the molecular ion.

Expected Data: A search for existing HRMS data for this compound did not yield any specific results. Hypothetically, one would expect to observe the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or other common adducts in the mass spectrum, with a mass accuracy typically within 5 ppm.

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign the proton and carbon signals of this compound and to confirm its connectivity.

Expected ¹H and ¹³C NMR Data: No published ¹H or ¹³C NMR spectra for this compound could be located. Based on the structure, the ¹H NMR spectrum would be expected to show distinct signals for the phenyl protons, the protons of the butyl chain, and the protons of the pyrrolidinone ring. Similarly, the ¹³C NMR spectrum would display characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl group and the pyrrolidinone ring.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Functional Group Assessment

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Expected IR and Raman Data: Specific IR and Raman spectra for this compound are not available in the reviewed literature. The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups, and C-N stretching vibrations. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and the aromatic ring vibrations.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Crystallographic Data: There are no published reports of the crystal structure of this compound. To perform this analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C5 position, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for determining the absolute configuration of its enantiomers if the compound were resolved.

Chiroptical Data: No studies on the synthesis of chiral this compound or its chiroptical properties have been found. Such an analysis would require the separation of the racemic mixture into its individual enantiomers, followed by CD spectral analysis and likely comparison with theoretical calculations to assign the (R) and (S) configurations.

Computational and Theoretical Chemistry Studies of 5 Butyl 5 Phenyl 2 Pyrrolidinone

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 5-Butyl-5-phenyl-2-pyrrolidinone. By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons within the molecule, which governs its stability and reactivity.

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, are employed to determine key electronic properties. arabjchem.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. arabjchem.orgchemrxiv.org For this compound, the phenyl ring, the carbonyl group of the lactam, and the nitrogen atom are key sites influencing these frontier orbitals.

These calculations also generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map highlights electron-rich regions, such as the carbonyl oxygen, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Illustrative Electronic Properties of a Pyrrolidinone Derivative Calculated via DFT

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capacity
LUMO Energy -1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability
Dipole Moment 3.8 DMeasures overall polarity of the molecule
Note: These values are illustrative for a substituted pyrrolidinone and would be specifically calculated for this compound in a dedicated study.

Conformational Analysis and Energy Landscape Mapping

The non-rigid structure of this compound, with its rotatable butyl and phenyl groups and the flexible five-membered pyrrolidinone ring, gives rise to numerous possible three-dimensional arrangements, or conformers. Conformational analysis is the systematic study of these different conformers and their relative energies to identify the most stable forms. acs.org

The pyrrolidinone ring itself is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The positions of the bulky butyl and phenyl substituents at the C5 chiral center significantly influence the ring's preferred pucker. Furthermore, rotation around the C-C bonds of the butyl chain and the C-phenyl bond leads to a complex potential energy surface.

Computational methods can map this energy landscape by performing a systematic conformational search. This involves rotating the key dihedral angles and calculating the energy of each resulting geometry. The most stable conformers correspond to the minima on this potential energy surface. The relative energies of these conformers are typically calculated with a high degree of accuracy, often within 1 kcal/mol, using methods like DFT or Møller–Plesset perturbation theory (MP2). acs.org The distribution of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the molecule's average properties in a real-world sample.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions involving this compound. This can include its synthesis, degradation, or metabolic transformation. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This process involves locating and characterizing the geometries of all relevant stationary points, including reactants, intermediates, and products, as well as the transition states that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Identifying the structure of a transition state is crucial as it represents the "point of no return" in a reaction, and its energy determines the reaction's activation barrier. nih.gov

For instance, the synthesis of a substituted pyrrolidinone could be modeled to understand the energetics of the cyclization step. nih.gov Calculations would determine the activation energy (ΔG‡), which is the free energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Such studies can explain observed product selectivities (kinetic vs. thermodynamic control) and guide the optimization of reaction conditions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound. MD simulations model the molecule as a collection of atoms connected by springs (bonds), with their movements governed by classical mechanics and a defined force field. mdpi.com

An MD simulation tracks the positions and velocities of all atoms over time, typically on the nanosecond to microsecond timescale, generating a trajectory of the molecule's motion. nih.gov This allows for the observation of conformational transitions, such as the puckering of the pyrrolidinone ring or the rotation of the substituent groups, in real-time.

Crucially, MD simulations explicitly include solvent molecules (e.g., water, chloroform), providing a realistic model of the molecule's behavior in solution. researchgate.netnih.gov This allows for the detailed study of solute-solvent interactions, such as the formation and breaking of hydrogen bonds between the lactam carbonyl and water. The simulations can reveal the structure of the solvent shell around the molecule and quantify how the solvent influences its conformational preferences and dynamic behavior. researchgate.net

Table 2: Typical Parameters from a Molecular Dynamics Simulation of a Small Molecule in Solvent

ParameterDescriptionInsights Gained
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Assesses structural stability and conformational changes.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible regions of the molecule, like the butyl chain.
Radial Distribution Function (RDF) Describes how the density of solvent molecules varies as a function of distance from a solute atom.Characterizes the solvent shell and specific interactions (e.g., hydrogen bonding).
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Quantifies the exposure of different parts of the molecule to the solvent.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic data of this compound. Theoretical calculations can generate predicted spectra (NMR, IR, etc.) that can be compared with experimental data to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a given conformation, a theoretical spectrum can be generated. Since the observed chemical shifts are an average over all populated conformers, comparing the Boltzmann-averaged theoretical shifts with experimental data provides a powerful method for validating the results of a conformational analysis. researchgate.netfrontiersin.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. acs.org After geometry optimization, a frequency calculation yields a set of normal modes and their corresponding frequencies and intensities. These frequencies often require scaling by an empirical factor to correct for approximations in the computational method and anharmonicity. The predicted spectrum can then be compared to the experimental IR spectrum to assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the lactam or C-H stretches of the phenyl and butyl groups. acs.org

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrrolidinone Analog

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O 175.8176.20.4
C5 60.260.50.3
C4 31.531.3-0.2
C3 18.919.10.2
Phenyl C1' (ipso) 140.1140.50.4
Note: Data is illustrative and based on methodologies reported for similar structures. researchgate.netfrontiersin.org A specific study on this compound would be required for actual values.

Synthesis and Exploration of 5 Butyl 5 Phenyl 2 Pyrrolidinone Derivatives and Analogues

Strategies for Functionalization at the Butyl Moiety

The n-butyl group at the C5 position of the pyrrolidinone ring offers several avenues for synthetic modification, primarily through reactions targeting its aliphatic C-H bonds. These transformations allow for the introduction of various functional groups, which can significantly alter the compound's polarity, reactivity, and steric profile.

Oxidation: The terminal methyl group and the internal methylene (B1212753) groups of the butyl chain can be targeted for oxidation. While direct, selective oxidation of unactivated C-H bonds is challenging, modern catalytic systems have made this more feasible. For instance, manganese-based catalysts in combination with strong hydrogen bond-donating solvents like nonafluoro-tert-butyl alcohol can activate hydrogen peroxide to oxidize sterically hindered C-H bonds, such as those in a tert-butyl group, to primary alcohols. chemrxiv.org A similar strategy could be adapted for the terminal methyl group of the n-butyl chain. The resulting primary alcohol can be further oxidized to an aldehyde or a carboxylic acid, providing a handle for subsequent modifications like esterification, amidation, or reductive amination. Oxidation of the secondary (sec-butyl) carbons typically yields ketones. encyclopedia.com

Halogenation: Free-radical halogenation provides a method to introduce halogens onto the butyl chain. This reaction proceeds via a radical mechanism and often results in a mixture of products, with selectivity favoring the more stable secondary radical intermediates. fiveable.me More controlled halogenation can be achieved at the α-position to a newly introduced carbonyl group on the chain. libretexts.org For instance, if the butyl group is first oxidized to a ketone, the adjacent methylene group becomes activated and can undergo selective halogenation under acidic or basic conditions. libretexts.orgacs.org These halogenated derivatives are valuable intermediates for nucleophilic substitution and cross-coupling reactions.

Table 1: Potential Functionalization Reactions of the Butyl Moiety

Reaction TypeReagents and ConditionsPotential Product
Terminal OxidationMn catalyst, H₂O₂, nonafluoro-tert-butyl alcohol5-(4-Hydroxybutyl)-5-phenyl-2-pyrrolidinone
HalogenationN-Bromosuccinimide (NBS), light/peroxide5-(Bromo-substituted butyl)-5-phenyl-2-pyrrolidinone
Oxidation to KetoneCrO₃, H₂SO₄5-(1-Oxobutyl)-5-phenyl-2-pyrrolidinone
α-HalogenationBr₂, Acetic Acid (on keto-derivative)5-(2-Bromo-1-oxobutyl)-5-phenyl-2-pyrrolidinone

Strategies for Functionalization at the Phenyl Moiety

The phenyl ring is amenable to a wide range of modifications through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The existing substituents on the ring (the pyrrolidinone-containing alkyl group) act as ortho-, para-directing activators, guiding the position of incoming electrophiles.

Nitration: The introduction of a nitro group (–NO₂) is a common and useful transformation. Treating 5-butyl-5-phenyl-2-pyrrolidinone with a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro derivatives. mnstate.eduresearchgate.net The nitro group is highly versatile; it can be reduced to an amine (–NH₂), which in turn can be diazotized to form a wide array of other functional groups. mnstate.edu

Halogenation: Direct halogenation of the phenyl ring can be achieved using halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com This reaction also produces a mixture of ortho and para isomers. The resulting aryl halides are key precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the introduction of alkyl and acyl groups, respectively. wikipedia.org

Acylation , which involves reacting the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃), is generally preferred over alkylation due to its cleaner reaction profile. mt.commasterorganicchemistry.com It typically shows strong para selectivity due to the steric bulk of the C5-substituent. The resulting ketone can be a final product or can be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.

Alkylation can be complicated by polyalkylation and carbocation rearrangements. masterorganicchemistry.com However, under controlled conditions, it can be a direct method to introduce new alkyl chains onto the phenyl ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

Reaction TypeReagents and ConditionsPredominant Products
NitrationHNO₃, H₂SO₄5-Butyl-5-(4-nitrophenyl)-2-pyrrolidinone
BrominationBr₂, FeBr₃5-Butyl-5-(4-bromophenyl)-2-pyrrolidinone
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Butyl-5-(4-acetylphenyl)-2-pyrrolidinone

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring itself can be modified at several positions, leading to a wide variety of analogues.

N-Substitution: The nitrogen atom of the lactam is a key site for functionalization. N-alkylation or N-acylation can be achieved by deprotonating the N-H bond with a suitable base (e.g., NaH, phenyllithium) followed by reaction with an electrophile like an alkyl halide or acyl chloride. tandfonline.com The presence of a substituent at the C5 position can sometimes hinder N-alkylation, but strategies like using ultrasound or taking advantage of anchimeric assistance from a nearby functional group can improve yields. tandfonline.com Reductive N-alkylation starting from glutamic acid is another powerful method to generate N-alkyl-2-pyrrolidinones. rsc.org

Ring-Opening Reactions: The lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid, 5-amino-5-phenylnonanoic acid. This open-chain analogue provides new opportunities for functionalization at both the carboxylic acid and the amine termini, serving as a building block for peptides and other polymers.

Modifications at C3 and C4: The methylene carbons at the C3 and C4 positions can be functionalized, typically by forming an enolate at the C3 position. Reaction of this enolate with various electrophiles can introduce substituents at this position. nih.gov This allows for the synthesis of 3,5-disubstituted pyrrolidinones.

Ring System Analogues: More profound modifications involve altering the ring structure itself. This can include:

Ring Contraction: Methods exist to convert lactams into smaller ring systems. For instance, a thermal "Spino" ring contraction of a hydroxamic acid derived from the lactam can yield a substituted pyrrolidine (B122466). nih.gov

Synthesis of Thiolactams: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to produce the corresponding 5-butyl-5-phenyl-2-pyrrolidinethione.

Synthesis from Alternative Precursors: Building analogues from different starting materials, such as the reaction of donor-acceptor cyclopropanes with anilines, can lead to a wide variety of 1,5-substituted pyrrolidin-2-ones. mdpi.com

Stereochemical Control in Derivative Synthesis and Separation

The C5 carbon of this compound is a quaternary stereocenter. Controlling the absolute and relative stereochemistry during the synthesis of its derivatives is a significant challenge and a crucial aspect for applications in pharmacology.

Stereoselective Synthesis:

From Chiral Precursors: A common strategy is to start the synthesis from a chiral building block, such as pyroglutamic acid, which is derived from the naturally occurring amino acid, glutamic acid. rsc.org

Asymmetric Catalysis: Enantioselective methods using chiral catalysts can establish the stereocenter during the ring-forming step or in a subsequent functionalization. For example, asymmetric allylic alkylation has been used to create stereogenic quaternary centers that can be converted into 2,2-disubstituted pyrrolidines. nih.gov Asymmetric syntheses of 2,5-disubstituted pyrrolidines have been achieved through various catalytic methods, including organocatalysis and transition-metal catalysis. nih.gov

Diastereoselective Reactions: When a chiral center already exists in the molecule (e.g., on a substituent), it can direct the stereochemical outcome of a subsequent reaction. For instance, reductive amination procedures on pyrrolidine-2,4-diones have been optimized to achieve excellent diastereoselectivity in the synthesis of dipeptide analogues. nih.gov

Separation of Stereoisomers: When a reaction produces a mixture of stereoisomers (a racemic mixture or diastereomers), chromatographic separation is often employed. Chiral stationary phase high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. Diastereomers, having different physical properties, can often be separated using standard silica (B1680970) gel chromatography.

Design and Synthesis of Compound Libraries for Structure-Reactivity Correlation Studies

To systematically investigate how structural changes affect the chemical reactivity or biological activity of this compound, compound libraries are designed and synthesized. chemdiv.comyale.edu These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied.

Library Design: A typical library based on this scaffold would involve combinatorial synthesis around its three key diversification points: the butyl chain, the phenyl ring, and the pyrrolidinone nitrogen.

Phenyl Ring Library: A series of analogues could be created with different substituents (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) at the ortho, meta, and para positions of the phenyl ring. This is often achieved by using differently substituted anilines or arylboronic acids in the initial synthesis. mdpi.com

N-Substituent Library: A library could be generated by reacting the parent lactam with a diverse set of alkyl and acyl halides, varying chain length, branching, and incorporated functional groups.

C5-Alkyl Chain Library: Another set of analogues could be synthesized where the butyl group is replaced with other alkyl or functionalized chains of varying lengths and properties.

Structure-Reactivity Studies: Once synthesized, these libraries can be used to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships. nih.gov For example, the rate of lactam ring hydrolysis could be measured for each compound in the phenyl ring library to understand how electronic effects influence the stability of the amide bond. researchgate.net Such studies are crucial for understanding reaction mechanisms and for the rational design of molecules with desired properties, such as enhanced stability or specific reactivity towards a biological target. nih.gov

Applications of 5 Butyl 5 Phenyl 2 Pyrrolidinone in Chemical Synthesis and Materials Science

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of robust methods for asymmetric synthesis. sigmaaldrich.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed and ideally recycled. Pyrrolidine (B122466) derivatives, particularly those with C2 symmetry or defined stereocenters, are widely used as both chiral auxiliaries and ligands for transition metal catalysts. nih.gov

The key feature of 5-Butyl-5-phenyl-2-pyrrolidinone in this context is its C5 quaternary stereocenter. If synthesized in an enantiopure form, this chiral center could effectively control the facial selectivity of reactions involving an attached prochiral group. The bulky phenyl and butyl groups would create a highly defined chiral environment, sterically shielding one face of a reactive intermediate and directing the attack of a reagent to the opposite face.

For instance, N-acylated derivatives of chiral 5-substituted-2-pyrrolidinones have been used to control the stereochemistry of enolate reactions. The reactions of lithium enolates derived from N-aryl lactams with electrophiles have been shown to proceed with high diastereoselectivity, which is controlled by the C5 substituent. nih.govacs.org In these systems, the electrophile preferentially attacks from the face opposite to the C5 substituent to minimize steric hindrance. acs.org The atropisomeric nature of certain N-aryl pyrrolidinones can further enhance this stereocontrol, providing a rigid conformational lock that improves the predictability of the outcome. nih.govacs.org

While specific data for this compound is not available, the performance of related chiral pyrrolidine-based auxiliaries in asymmetric reactions highlights their potential.

Table 1: Performance of Related Pyrrolidine-Based Auxiliaries in Asymmetric Reactions This table presents data for analogous compounds to illustrate the concept of pyrrolidine-based chiral auxiliaries.

Pyrrolidine Auxiliary/Ligand Reaction Type Electrophile/Substrate Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Reference
(S)-N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone Enolate Alkylation Methyl Iodide 99:1 (cis:trans) nih.govacs.org
(S)-N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone Enolate Aldol Reaction Benzaldehyde >99% d.e. (cis) nih.govacs.org
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Michael Addition Nitromethane to Chalcone 95% e.e. nih.gov

Role as a Building Block for Advanced Organic Architectures

The pyrrolidinone scaffold is a versatile building block for the synthesis of more complex, often biologically active, molecules. nih.govacs.org Its structure allows for functionalization at multiple positions, including the nitrogen atom, the α-carbon (C3), and the β-carbon (C4), making it a valuable starting point for diversity-oriented synthesis. acs.orgnih.gov

This compound offers a unique starting architecture where the C5 position is pre-functionalized with two distinct groups. This allows for synthetic strategies where these groups form a core part of the final molecular structure. The lactam functionality itself is a gateway to further transformations. For example, reduction of the amide can yield the corresponding 5-butyl-5-phenylpyrrolidine. The nitrogen atom can be readily alkylated or acylated, and the adjacent methylene (B1212753) group (C3) can be deprotonated to form an enolate, allowing for the introduction of a wide array of electrophiles. acs.org

The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines is a modern approach that highlights the accessibility of these scaffolds. mdpi.comnih.gov Furthermore, methods for coupling organozinc reagents with cyclic N-acyliminium ions (generated from 5-hydroxy-2-pyrrolidinones) provide a direct route to various 5-substituted-2-pyrrolidinones, which are themselves versatile intermediates for azabicyclic systems. thieme-connect.com These established synthetic routes underscore the potential to incorporate the 5-butyl-5-phenyl motif into larger, more intricate structures.

Table 2: Potential Synthetic Modifications of the this compound Scaffold This table outlines potential reactions based on established chemistry of the pyrrolidinone ring.

Position Reaction Type Reagents Potential Product Reference (Analogous Systems)
N1 N-Alkylation NaH, Alkyl Halide (e.g., BnBr) N-Alkyl-5-butyl-5-phenyl-2-pyrrolidinone nih.gov
N1 N-Acylation Acyl Chloride, Base N-Acyl-5-butyl-5-phenyl-2-pyrrolidinone acs.org
C3 α-Alkylation LDA, Electrophile (e.g., MeI) 3-Alkyl-5-butyl-5-phenyl-2-pyrrolidinone acs.org
C3 α-Hydroxylation LDA, MoOPH 3-Hydroxy-5-butyl-5-phenyl-2-pyrrolidinone acs.org

Potential in Polymer Chemistry and Monomer Design

Lactams are important monomers for the synthesis of polyamides through ring-opening polymerization. The most well-known example is the polymerization of ε-caprolactam to produce Nylon 6. wikipedia.org Similarly, 2-pyrrolidone can be polymerized to yield polyamide 4, commonly known as Nylon 4. nih.gov Nylon 4 is noted for its high melting point (around 260-265 °C) and excellent thermal resistance, which are attributed to the high density of strong interchain hydrogen bonds between the amide groups. nih.gov

The introduction of bulky substituents onto the lactam ring is a known strategy to modify the properties of the resulting polyamide. The presence of the large, non-polar butyl and phenyl groups at the C5 position of this compound would have a profound impact on its potential as a monomer. If this substituted lactam were to undergo ring-opening polymerization, these groups would be incorporated into the polymer backbone.

The primary effect of these substituents would be the disruption of the regular, tight chain packing and hydrogen bonding that characterize unsubstituted Nylon 4. This steric hindrance would likely lead to a polymer with significantly different properties:

Reduced Crystallinity: The bulky side groups would prevent the polymer chains from aligning in a regular, crystalline lattice, resulting in a more amorphous material.

Lower Melting Point (Tm) and Glass Transition Temperature (Tg): The decrease in crystallinity and weaker interchain forces would lower the energy required to melt the polymer or transition it from a glassy to a rubbery state.

Increased Solubility: The disruption of hydrogen bonding and the presence of hydrophobic groups would likely increase the polymer's solubility in common organic solvents.

Modified Mechanical Properties: The polymer would likely be less rigid and have lower tensile strength compared to Nylon 4, but potentially greater flexibility.

These modified properties could be advantageous for creating specialty polyamides for applications requiring enhanced solubility, lower processing temperatures, or specific surface properties.

Table 3: Comparison of Properties of Nylon 4 and a Hypothetical Polyamide from this compound

Property Nylon 4 (from 2-Pyrrolidone) Hypothetical Poly(5-butyl-5-phenyl-pyrrolidinone) Rationale for Difference Reference
Monomer 2-Pyrrolidinone (B116388) This compound Introduction of C5 substituents nih.gov
Melting Point (Tm) ~260-265 °C Significantly Lower Steric hindrance disrupts chain packing and H-bonding. nih.gov
Crystallinity High Low / Amorphous Bulky side groups prevent ordered chain alignment. utwente.nlresearchgate.net
Hydrogen Bonding Strong, extensive interchain H-bonds Weaker, sterically hindered H-bonds Phenyl and butyl groups block access to amide backbone. nih.gov
Solubility Soluble in formic acid, m-cresol Likely soluble in a wider range of organic solvents Reduced crystallinity and increased hydrophobicity. utwente.nl

Contributions to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The self-assembly of molecules into well-defined, higher-order structures is driven by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Lactams are excellent candidates for forming predictable supramolecular structures due to their ability to act as both hydrogen bond donors (N-H) and acceptors (C=O). acs.org

Unsubstituted 2-pyrrolidinone is known to form a hydrogen-bonded dimer in non-polar solvents like CCl4. hrpub.org This dimerization is a fundamental aspect of its chemistry. For this compound, this intrinsic ability to form hydrogen bonds remains. However, the molecule possesses additional features that would influence its self-assembly behavior:

Hydrogen Bonding: The N-H and C=O groups can still participate in hydrogen bonding to form dimers or extended one-dimensional chains (catemers). However, the bulky C5 substituents would sterically influence the geometry of these assemblies, potentially favoring certain arrangements over others.

π-π Stacking: The presence of the phenyl group introduces the possibility of π-π stacking interactions between molecules, which could work in concert with hydrogen bonding to stabilize the resulting supramolecular architecture.

Dipole-Dipole Interactions: The polar lactam group creates a significant molecular dipole, which will also play a role in the orientation of molecules within a crystal lattice or aggregate.

The interplay between these forces could lead to the formation of complex and well-ordered supramolecular structures. For example, hydrogen-bonded dimers could further assemble via π-π stacking of their phenyl rings. The study of related systems, such as pyrrolidine-5,5-trans-lactams, has shown that understanding the crystal structure and intermolecular interactions is crucial for rational drug design, demonstrating the practical importance of these non-covalent forces. nih.gov The formation of intramolecular hydrogen bonds is also a critical factor that can affect a molecule's conformation and its ability to permeate biological membranes. nih.gov

Table 4: Potential Supramolecular Synthons for this compound This table describes the likely non-covalent interactions and resulting structures based on the molecule's functional groups.

Non-Covalent Interaction Interacting Groups Resulting Supramolecular Synthon Expected Influence of Substituents
Hydrogen Bonding N-H (donor) and C=O (acceptor) Centrosymmetric Dimer (R²₂(8) motif) Steric bulk of butyl/phenyl groups may affect dimer geometry and stability.
Hydrogen Bonding N-H (donor) and C=O (acceptor) Catemer (Chain, C(4) motif) Steric hindrance might disfavor the formation of extended linear chains.
π-π Stacking Phenyl Ring ↔ Phenyl Ring Parallel or T-shaped π-stack Can provide additional stabilization to hydrogen-bonded assemblies.
C-H···π Interactions Butyl C-H ↔ Phenyl Ring T-shaped arrangement Weak interaction contributing to overall crystal packing.

Mechanistic Investigations of Interactions with Model Biological Systems Non Clinical, in Vitro Focus

Binding Studies with Purified Biomolecules (e.g., Enzymes, Receptors in Isolated Systems)

Currently, there is no publicly available data from binding assays of 5-Butyl-5-phenyl-2-pyrrolidinone with isolated enzymes or receptors. Typically, such studies would involve a variety of biophysical techniques to determine the binding affinity and kinetics. For instance, techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays would be employed. The resulting data would quantify the dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd), providing insight into the strength and stability of the interaction.

Interaction Analysis with Synthetic Lipid Bilayer Models

No studies have been found that specifically investigate the interaction of this compound with synthetic lipid bilayers. Research in this area would utilize model systems such as liposomes or supported lipid bilayers to mimic the cell membrane. Techniques like differential scanning calorimetry (DSC) could be used to observe changes in the phase transition temperature of the lipid bilayer upon introduction of the compound, indicating whether it intercalates into the membrane. Neutron or X-ray scattering could provide details on how the compound affects membrane structure and thickness.

Nucleic Acid Recognition and Binding Studies (if structurally relevant)

There is no available information regarding the interaction of this compound with nucleic acids. The structural features of the compound, particularly the phenyl and butyl groups, could potentially allow for intercalation or groove binding with DNA or RNA. Studies to investigate this would typically involve techniques such as UV-Vis spectroscopy, circular dichroism (CD), and fluorescence spectroscopy to detect changes in the nucleic acid structure upon binding. Gel electrophoresis mobility shift assays could also be used to demonstrate binding.

Biophysical Characterization of Compound-Biomolecule Complex Formation

Without evidence of complex formation between this compound and any specific biomolecule, no biophysical characterization data is available. If a binding partner were identified, techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be invaluable for determining the three-dimensional structure of the complex. This would reveal the specific atomic-level interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Computational Modeling of Molecular Recognition at Biomolecular Interfaces

In the absence of experimental data, no computational modeling studies for this compound's interactions with biomolecular targets have been published. Such studies, often used to complement experimental work or to predict binding modes, would employ molecular docking to predict the preferred orientation of the compound when bound to a receptor. Molecular dynamics (MD) simulations could then be used to study the stability of the predicted binding pose and to understand the dynamic nature of the interaction over time. These computational approaches would provide theoretical insights into the molecular recognition process.

Advanced Research Methodologies and Technological Innovations

Application of High-Throughput Experimentation in Compound Synthesis and Optimization

High-Throughput Experimentation (HTE) has emerged as a powerful strategy for accelerating the synthesis and optimization of chemical compounds, including the pyrrolidinone class. chemrxiv.orgyoutube.com By employing miniaturization and parallelization, HTE allows researchers to conduct a large number of reactions simultaneously in multi-well plates, rapidly screening various catalysts, reagents, and reaction conditions. youtube.comsemanticscholar.org This approach is particularly valuable for creating diverse libraries of pyrrolidinone derivatives for structure-activity relationship (SAR) studies. youtube.com

For instance, in the synthesis of γ-lactams, a category to which 5-Butyl-5-phenyl-2-pyrrolidinone belongs, HTE platforms can be used to optimize multi-component reactions. nih.govnih.gov A three-component reaction involving a maleimide, an aldehyde, and an amine to form a γ-lactam core can be systematically optimized by varying each component across a 96-well or 384-well plate. nih.gov This allows for the rapid identification of optimal conditions for yield and purity, a process that would traditionally take weeks or months. mit.edu

The data generated from these experiments is crucial for understanding the reaction landscape. As an example, consider the optimization of a key synthetic step for a substituted pyrrolidinone. An HTE approach could explore various parameters as shown in the table below.

Table 1: Example HTE Array for Pyrrolidinone Synthesis Optimization

ParameterVariable 1Variable 2Variable 3Variable 4
Catalyst Catalyst ACatalyst BCatalyst CCatalyst D
Solvent Toluene (B28343)THFAcetonitrileDMSO
Temperature (°C) 255080100
Base K₂CO₃Et₃NDBUNone

This systematic approach not only accelerates the discovery of optimal reaction conditions but also provides a rich dataset that can be used for further analysis and model building. chemrxiv.org The development of such optimized, one-pot processes significantly streamlines the synthesis of complex libraries, as demonstrated by the preparation of 169 unique γ-lactams in one study. nih.govnih.gov

Integration of Machine Learning for Reaction Prediction and Synthetic Route Design

Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. ijnc.irnih.gov For a target molecule like this compound, ML algorithms can analyze vast datasets of known chemical reactions to propose the most efficient synthetic pathways. youtube.com

One of the key applications of ML in this field is reaction yield prediction. researchgate.netrjptonline.org By training models on datasets of similar reactions, it is possible to predict the yield of a novel transformation, allowing chemists to prioritize high-yielding reactions and avoid costly experimental failures. researchgate.net For example, a random forest model trained on over 1200 condensation reactions of pyrroles and dipyrromethanes with aldehydes achieved a mean absolute error of 9.6% in yield prediction. researchgate.net

Table 2: Machine Learning Models in Chemical Synthesis

ML ApplicationDescriptionPotential Impact on Pyrrolidinone Synthesis
Reaction Yield Prediction Predicts the percentage of product formed in a chemical reaction. researchgate.netPrioritization of synthetic routes with higher predicted yields for this compound.
Retrosynthesis Planning Proposes a step-by-step pathway to synthesize a target molecule. youtube.comAutomated design of novel and efficient synthesis routes.
Reaction Condition Optimization Suggests optimal temperature, solvent, and catalyst for a reaction. semanticscholar.orgFaster optimization of the synthesis of pyrrolidinone derivatives.
Reagent Selection Identifies the most suitable reagents for a desired transformation.Discovery of new and more effective reagents for pyrrolidinone synthesis.

The integration of ML with HTE creates a powerful closed-loop system where the ML model proposes experiments, the HTE platform executes them, and the results are fed back to the model for iterative improvement. semanticscholar.org This synergy dramatically accelerates the discovery and development of new molecules and synthetic methodologies. chemrxiv.org

Advanced Analytical Techniques for Real-time Process Monitoring and Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) in real-time. bruker.comwikipedia.orgmt.com The goal of PAT is to ensure final product quality by building it into the process from the start, rather than relying on end-product testing. bruker.comnih.gov

In the synthesis of this compound, PAT can be implemented to monitor key reaction parameters, ensuring consistency and optimizing yield. casss.org Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools because they are non-destructive and can provide real-time data on chemical composition and reaction progress. researchgate.net

For example, during the cyclization step to form the pyrrolidinone ring, an in-line Raman probe could monitor the disappearance of the starting material and the appearance of the product in real-time. researchgate.net This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and the formation of impurities. ACOMP (Automatic Continuous Online Monitoring of Polymerizations) is another advanced technique that has been used to monitor the free radical polymerization of polyvinyl pyrrolidone, providing real-time data on monomer concentration and polymer molecular weight. fluenceanalytics.com

Table 3: Process Analytical Technology (PAT) Tools for Pyrrolidinone Synthesis

PAT ToolParameter MonitoredBenefit
Raman Spectroscopy Concentration of reactants, intermediates, and products. researchgate.netReal-time reaction kinetics, endpoint determination.
Near-Infrared (NIR) Spectroscopy Particle size, moisture content, concentration. nih.govMonitoring of crystallization and drying processes.
High-Performance Liquid Chromatography (HPLC) Purity, impurity profile. researchgate.netAt-line or offline analysis for quality control.
ACOMP Monomer conversion, molecular weight. fluenceanalytics.comReal-time monitoring of polymerization reactions.

The vast amount of data generated by PAT tools can be used to build robust process models, leading to improved process understanding and control. nih.gov This data-rich approach is essential for implementing continuous manufacturing processes, which offer significant advantages in terms of efficiency and consistency over traditional batch manufacturing. wikipedia.org

Robotics and Automation in Pyrrolidinone Research

The development of automated platforms for the synthesis of γ-lactams has already been demonstrated. nih.govnih.gov A Chemspeed Accelerator SLT-100 automated synthesizer was used for the parallel synthesis of a library of 169 γ-lactams in individual 13 mL reactor vessels. nih.gov This highlights the power of automation to explore chemical diversity and accelerate the discovery of new bioactive molecules.

Conclusion and Future Research Directions in Pyrrolidinone Chemistry

Current Challenges and Emerging Opportunities in 5-Butyl-5-phenyl-2-pyrrolidinone Research

Research specifically focused on this compound is still in its nascent stages, with current challenges primarily centered on its synthesis. A significant hurdle is the lack of a universally applicable and efficient method for creating unsymmetrically 5,5-disubstituted 2-pyrrolidinones, particularly those bearing aryl groups. combichemistry.com This synthetic difficulty restricts the availability of this compound for comprehensive investigation.

Despite these synthetic challenges, the structural features of this compound present exciting opportunities. The related compound, 4-phenyl-2-pyrrolidinone, has been utilized as a precursor in the development of compounds with anticonvulsant and nootropic activities. caymanchem.com This suggests that this compound and its derivatives could also exhibit valuable neurological effects. Furthermore, the pyrrolidinone scaffold is a well-established pharmacophore in numerous biologically active compounds, indicating the potential for this compound to be explored for a wide range of therapeutic applications. nih.govresearchgate.netunipa.itfrontiersin.org

The presence of both a butyl and a phenyl group at the 5-position creates a chiral center, opening up avenues for stereoselective synthesis and investigation into how different enantiomers interact with biological targets. The non-planar, three-dimensional structure imparted by the sp³-hybridized carbon of the pyrrolidinone ring can also lead to improved pharmacological properties compared to flat, aromatic systems. nih.govresearchgate.netunipa.it

Anticipated Research Avenues for Novel Pyrrolidinone Scaffolds

The development of novel pyrrolidinone scaffolds is a vibrant area of chemical research with significant potential for drug discovery and material science. frontiersin.orgacs.org A key advantage of the pyrrolidinone scaffold is its three-dimensional nature, which allows for a more thorough exploration of pharmacophore space and can lead to improved drug-like properties such as solubility and lipophilicity. nih.govresearchgate.netunipa.it

Future research is anticipated to focus on the design and synthesis of new pyrrolidinone-based molecules for a variety of biological targets. For instance, novel pyrrolidine (B122466) scaffolds have been successfully designed as potent and selective human β3 adrenergic receptor agonists. nih.gov The versatility of the pyrrolidinone ring allows for extensive functionalization, enabling the creation of diverse chemical libraries for high-throughput screening against different diseases. researchgate.netacs.org

The creation of spirocyclic pyrrolidinones, where the pyrrolidinone ring is fused to another ring system, is another promising direction. This approach can lead to compounds with unique conformational properties and biological activities. The exploration of pyrrolidinone-based polymers and materials is also an emerging field, with potential applications in areas such as drug delivery and tissue engineering.

Prospects for Methodological Advancements in Pyrrolidinone Synthesis and Characterization

Overcoming the current limitations in pyrrolidinone synthesis is crucial for unlocking the full potential of this important class of compounds. There is a pressing need for the development of more efficient and general methods for the synthesis of 5-substituted and 5,5-disubstituted 2-pyrrolidinones. combichemistry.com

Recent breakthroughs in synthetic methodology offer promising prospects. One-pot reactions that allow for the construction of densely functionalized pyrrolidinones from simple starting materials are being developed, which could streamline the synthesis of complex molecules. acs.org The field of asymmetric organocatalysis is also making significant strides, providing new tools for the stereoselective synthesis of chiral pyrrolidines and their derivatives. mdpi.comnih.gov

The application of novel catalytic systems, including those based on rhodium and palladium, is enabling new types of chemical transformations for the construction of the pyrrolidinone ring. acs.orgacs.orgacs.org Furthermore, the use of computational chemistry is becoming increasingly important for understanding reaction mechanisms and for the rational design of new synthetic routes with improved efficiency and selectivity. nih.gov

Advances in analytical techniques will also play a critical role in the characterization of new pyrrolidinone compounds. The development of more sensitive and sophisticated spectroscopic and chromatographic methods will be essential for the purification and structural elucidation of complex pyrrolidinone derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-butyl-5-phenyl-2-pyrrolidinone, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with a cyclization reaction between a substituted γ-ketoester and a primary amine. For example, using 5-phenyl-2-pyrrolidinone as a core scaffold, alkylation with butyl bromide under basic conditions (e.g., K₂CO₃/DMF) can introduce the butyl group . Optimization parameters include temperature (60–80°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for improved yield). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
  • Key Data : Reaction yields for similar pyrrolidinone derivatives range from 45–70% under optimized conditions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Identify characteristic peaks for the butyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.2–7.5 ppm for the phenyl group). The pyrrolidinone ring protons typically appear as multiplet signals between δ 2.5–3.5 ppm .
  • ¹³C NMR : Confirm the carbonyl carbon (C=O) at δ 170–175 ppm and quaternary carbons in the aromatic and aliphatic regions .
    • Validation : Compare experimental spectra with computational predictions (e.g., using PubChem’s spectral libraries) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and water at 25°C. Monitor solubility via UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC or LC-MS. For pH stability, incubate the compound in buffers (pH 1–12) and track decomposition .
    • Key Findings : Pyrrolidinone derivatives generally exhibit poor aqueous solubility but high stability in neutral pH and inert atmospheres .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

  • Methodology : Employ asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) during the cyclization step. For example, a palladium-catalyzed asymmetric alkylation can introduce the butyl group with >90% enantiomeric excess (ee) under optimized conditions .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. What computational approaches are suitable for modeling the conformational dynamics and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Molecular Dynamics (MD) : Simulate solvent interactions and torsional angles of the butyl chain in explicit solvent models (e.g., water/ethanol) .
    • Key Insight : The butyl group’s flexibility may influence binding interactions in biological assays, requiring dynamic simulations for accurate predictions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Meta-Analysis : Compile data from multiple studies and apply statistical tools (e.g., ANOVA, regression) to identify confounding variables like assay conditions or impurity profiles .
  • Dose-Response Studies : Re-evaluate bioactivity in standardized assays (e.g., enzyme inhibition) with controlled purity (>98% by HPLC) .
    • Example : Discrepancies in IC₅₀ values may arise from differences in cell lines or solvent carriers .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodology :

  • Process Optimization : Use flow chemistry to enhance heat/mass transfer during cyclization.
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale production .
    • Data : Pilot-scale reactions (100 g) achieve 60–65% yield with 97% purity .

Methodological Resources

  • Spectral Libraries : PubChem and RCSB PDB for reference spectra .
  • Synthetic Protocols : SciFinder for reaction pathways and catalyst screening .
  • Safety Guidelines : Follow NFPA and OSHA standards for handling reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.